molecular formula C7H14O3 B109316 Methyl 3-hydroxy-4-methylpentanoate CAS No. 65596-31-8

Methyl 3-hydroxy-4-methylpentanoate

Cat. No.: B109316
CAS No.: 65596-31-8
M. Wt: 146.18 g/mol
InChI Key: HIUDWDUEXPJHRR-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 3-hydroxy-4-methylpentanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst. Another method includes the hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a biphosphinorhodium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed.

Major Products Formed:

    Oxidation: Formation of 3-keto-4-methylpentanoic acid.

    Reduction: Formation of 3-hydroxy-4-methylpentanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-4-methylpentanoate involves its interaction with various molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The specific pathways and molecular targets depend on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

  • Methyl 3-hydroxy-2-methylpentanoate
  • Methyl 4-hydroxy-3-methylpentanoate
  • Methyl 3-hydroxy-3-methylpentanoate

Comparison: Methyl 3-hydroxy-4-methylpentanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

methyl 3-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUDWDUEXPJHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336984
Record name Methyl 3-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65596-31-8
Record name Methyl 3-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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